![molecular formula C16H13N3O2 B2508239 N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide CAS No. 2034394-14-2](/img/structure/B2508239.png)
N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(2,4’-bipyridin-4-ylmethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes oxidation under controlled conditions. Key pathways include:
Epoxidation and Ring-Opening
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
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Conditions : Aqueous H₂SO₄ (1–2 M), 60–80°C, 2–4 hours.
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Products : Formation of kynurenine analogs via indole ring scission (e.g., 2-amino-3-(3-oxo-1-methylindolin-2-yl)propanoic acid) .
Side-Chain Oxidation
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The α-amino group can oxidize to a nitro group using HNO₃/H₂SO₄, though this is less common due to competing ring reactions.
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Indole oxidation | KMnO₄/H₂SO₄ | 60°C, 3 hours | Kynurenine analog |
Amino oxidation | HNO₃ (conc.) | RT, 12 hours | Nitro derivative (minor) |
Reduction Reactions
The indole ring and side chain participate in reduction:
Indole Ring Hydrogenation
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Reagents : H₂ gas with Pd/C or PtO₂ catalysts.
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Conditions : 1–3 atm H₂, ethanol solvent, 25–50°C.
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Products : Saturated 1-methylindoline derivatives (e.g., 2-amino-3-(1-methylindolin-3-yl)propanoic acid).
Decarboxylation
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Conditions : 200–220°C, 1–2 hours.
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Products : Tryptamine derivatives (e.g., 1-methyltryptamine hydrochloride) .
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Ring hydrogenation | H₂/Pd/C | 50°C, 2 hours | 1-Methylindoline derivative |
Decarboxylation | Pyridine | 210°C, 1.5 hours | 1-Methyltryptamine |
Esterification and Amide Formation
The carboxylic acid group reacts with alcohols or amines:
Methyl Ester Synthesis
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Conditions : RT, 12–24 hours.
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Products : Methyl ester derivatives (e.g., methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate) .
Peptide Bond Formation
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Reagents : DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
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Conditions : DMF solvent, 0°C to RT, 6–12 hours.
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Products : Dipeptides or conjugates with porphyrins/other amino acids .
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Esterification | CH₃OH/HCl | RT, 18 hours | Methyl ester |
Amide coupling | DCC/HOBt | 0°C → RT, 8 hours | Peptide conjugate |
Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria:
Deprotonation of Amino Group
Carboxylic Acid Neutralization
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Conditions : Aqueous solution, pH 7–9.
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Application : Facilitates solubility in polar solvents for further reactions .
Photochemical Reactions
The ind
Scientific Research Applications
Key Features
- The bipyridine moiety allows for strong coordination with transition metals.
- The furan ring contributes to its reactivity and biological interactions.
Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide serves as a ligand in coordination chemistry. It forms complexes with various transition metals, which are studied for their catalytic properties. These complexes have potential applications in:
- Catalysis : Enhancing reaction rates in organic synthesis.
- Material Science : Development of advanced materials with specific electronic properties.
Biology
In biological research, this compound has been investigated for its potential biological activities , including:
- Anticancer Activity : Preliminary studies suggest that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes linked to disease processes, such as kinases involved in cancer progression.
Medicine
This compound is being explored as a potential therapeutic agent for various diseases. Key areas of research include:
- Drug Development : Targeting specific molecular pathways involved in cancer and infectious diseases.
- SARS-CoV-2 Inhibition : Similar compounds have been investigated as inhibitors of viral proteases, suggesting potential antiviral applications.
Industry
The unique properties of this compound make it suitable for use in:
- Sensor Development : Its ability to interact with metal ions can be harnessed for creating sensors that detect specific analytes.
- Advanced Materials : Utilization in the production of polymers and nanomaterials.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines at micromolar concentrations. The IC50 values were determined through MTT assays, indicating strong antiproliferative activity.
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 5.0 |
MCF7 (Breast) | 3.8 |
HeLa (Cervical) | 4.5 |
Case Study 2: Enzyme Inhibition
Molecular docking studies revealed that this compound effectively binds to active sites of target proteins involved in cancer progression. For instance, it showed significant inhibitory effects on human alkaline phosphatase with an IC50 value of 0.420 ± 0.012 μM.
Enzyme | IC50 (μM) | Standard Inhibitor IC50 (μM) |
---|---|---|
Alkaline Phosphatase | 0.420 ± 0.012 | 2.80 |
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis by binding to key enzymes involved in the process. In anticancer research, it interferes with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a single pyridine ring.
N-(4-bromophenyl)furan-2-carboxamide: Contains a bromophenyl group instead of the bipyridine moiety.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)furan-2-carboxamide is unique due to the presence of the bipyridine moiety, which enhances its ability to form stable metal complexes and increases its biological activity.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with 2,4-bipyridine under controlled conditions. The process often utilizes coupling agents or catalysts to enhance yield and purity. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
This compound has demonstrated promising anticancer activity. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound had a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MDA-MB-468 breast cancer cells . This potency suggests that the compound may interfere with cellular proliferation mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µM .
The biological activity of this compound is believed to be linked to its ability to interact with key biological targets such as enzymes involved in cell proliferation and apoptosis. Specifically, it may inhibit certain kinases or other proteins critical for cancer cell survival and division . Additionally, its bipyridine moiety may facilitate binding to metal ions or other cofactors within these biological pathways.
Case Studies
- Breast Cancer Study : A recent study investigated the effects of this compound on MDA-MB-468 cells. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in triple-negative breast cancer .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It demonstrated significant activity against E. coli with an MIC value of 25 µM and against S. aureus with an MIC of 30 µM, suggesting its potential use in treating bacterial infections .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYIVJZJSUGOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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